Cas no 1958063-12-1 (1-(3-amino-7-quinolyl)ethanone)

1-(3-amino-7-quinolyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(3-Aminoquinolin-7-yl)ethanone
- AMY25989
- SB68592
- K10082
- A928740
- 1-(3-amino-7-quinolyl)ethanone
- AKOS030529260
- MFCD30183578
- AS-49665
- 1958063-12-1
-
- MDL: MFCD30183578
- インチ: 1S/C11H10N2O/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,12H2,1H3
- InChIKey: OAUFVQZQJSYAFX-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C=CC2=CC(=CN=C2C=1)N
計算された属性
- せいみつぶんしりょう: 186.079312947g/mol
- どういたいしつりょう: 186.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 384.0±22.0 °C at 760 mmHg
- フラッシュポイント: 186.0±22.3 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
1-(3-amino-7-quinolyl)ethanone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-amino-7-quinolyl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM240043-1g |
1-(3-Aminoquinolin-7-yl)ethanone |
1958063-12-1 | 97% | 1g |
$1221 | 2022-09-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2429-250MG |
1-(3-amino-7-quinolyl)ethanone |
1958063-12-1 | 95% | 250MG |
¥ 2,329.00 | 2023-03-08 | |
eNovation Chemicals LLC | D531036-1g |
1-(3-aminoquinolin-7-yl)ethanone |
1958063-12-1 | 96% | 1g |
$1395 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2429-5G |
1-(3-amino-7-quinolyl)ethanone |
1958063-12-1 | 95% | 5g |
¥ 17,463.00 | 2023-03-08 | |
Alichem | A189008074-1g |
1-(3-Aminoquinolin-7-yl)ethanone |
1958063-12-1 | 97% | 1g |
$1131.20 | 2023-09-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2429-500mg |
1-(3-amino-7-quinolyl)ethanone |
1958063-12-1 | 95% | 500mg |
¥3878.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2429-1g |
1-(3-amino-7-quinolyl)ethanone |
1958063-12-1 | 95% | 1g |
¥5816.0 | 2024-04-23 | |
Ambeed | A533254-250mg |
1-(3-Aminoquinolin-7-yl)ethanone |
1958063-12-1 | 97% | 250mg |
$475.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2429-250mg |
1-(3-amino-7-quinolyl)ethanone |
1958063-12-1 | 95% | 250mg |
¥2328.0 | 2024-04-23 | |
Ambeed | A533254-100mg |
1-(3-Aminoquinolin-7-yl)ethanone |
1958063-12-1 | 97% | 100mg |
$298.0 | 2024-04-22 |
1-(3-amino-7-quinolyl)ethanone 関連文献
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
1-(3-amino-7-quinolyl)ethanoneに関する追加情報
Introduction to 1-(3-amino-7-quinolyl)ethanone (CAS No. 1958063-12-1)
1-(3-amino-7-quinolyl)ethanone, identified by its Chemical Abstracts Service (CAS) number 1958063-12-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic ketone derivative has garnered attention due to its structural complexity and potential biological activities. The compound features a quinoline core substituted with an amino group at the 3-position and an acetyl moiety at the 1-position, making it a versatile scaffold for further chemical modifications and pharmacological exploration.
The quinoline scaffold is well-documented for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The introduction of an amino group at the 3-position enhances the compound's reactivity, allowing for further functionalization through condensation reactions, nucleophilic substitutions, or metal-catalyzed coupling reactions. This flexibility makes 1-(3-amino-7-quinolyl)ethanone a valuable intermediate in the synthesis of more complex molecules designed for therapeutic applications.
In recent years, there has been growing interest in quinoline derivatives as potential candidates for treating various diseases, particularly those involving protein-protein interactions or enzyme inhibition. The ketone group in 1-(3-amino-7-quinolyl)ethanone serves as a convenient handle for covalent bond formation, enabling the development of targeted drug candidates. For instance, it can be used to design protease inhibitors or kinase inhibitors by linking it to substrates or inhibitors through amide or thioamide bond formations.
One of the most compelling aspects of 1-(3-amino-7-quinolyl)ethanone is its potential in oncology research. Quinoline derivatives have shown promise in targeting specific pathways involved in cancer cell proliferation and survival. The amino group at the 3-position allows for the attachment of warhead molecules that can selectively interact with cancer-specific proteins. Additionally, the quinoline ring can be modified to enhance solubility or metabolic stability, crucial factors for drug efficacy and bioavailability.
Recent studies have highlighted the compound's role in developing novel antiviral agents. The structural motif of 1-(3-amino-7-quinolyl)ethanone resembles several known antiviral drugs that target viral proteases or polymerases. By leveraging this scaffold, researchers have synthesized analogs that exhibit inhibitory activity against various viral strains. The versatility of this compound lies in its ability to be further modified to optimize potency and selectivity against specific viral targets.
The synthesis of 1-(3-amino-7-quinolyl)ethanone typically involves multi-step organic transformations starting from commercially available quinoline derivatives. Key steps include nucleophilic aromatic substitution to introduce the amino group at the 3-position followed by acylation to form the ketone moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can also be employed to introduce additional functional groups with high precision.
In conclusion, 1-(3-amino-7-quinolyl)ethanone (CAS No. 1958063-12-1) is a structurally intriguing compound with significant potential in pharmaceutical research. Its quinoline core and reactive functional groups make it a valuable building block for designing novel therapeutic agents targeting various diseases, including cancer and viral infections. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development pipelines.
1958063-12-1 (1-(3-amino-7-quinolyl)ethanone) 関連製品
- 724742-88-5(Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl)-)
- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)
- 352457-35-3(4'-Desmethoxy-4'-chloro Moxonidine)
- 1337439-07-2(3-Cyclobutylpiperidine)
- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 1955556-86-1(ethyl N-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propylcarbamate)
- 899745-80-3(4-oxo-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-4H-chromene-2-carboxamide)
- 1033201-68-1(t-Butyl 3-Bromo-4-fluorobenzamide)
- 2413878-82-5(4-Bromo-3-ethynyl-1-methylpyrazole)
- 2134235-86-0(2,2-Dimethyl-4-oxo-3,7,10,13,16,19,22,25-octaoxaoctacosan-28-oic acid)
